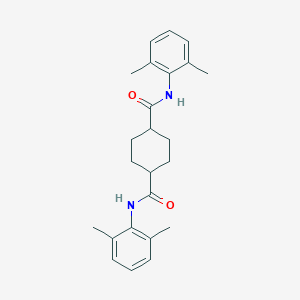
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, also known as BDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDA is a type of amide compound that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been studied for its potential applications in various fields, including organic electronics, catalysis, and materials science. In organic electronics, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a building block for the synthesis of novel materials with enhanced electronic properties. In catalysis, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a ligand for the synthesis of metal complexes with improved catalytic activity. In materials science, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a template for the synthesis of porous materials with high surface area and tunable pore size.
Mécanisme D'action
The mechanism of action of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is not well understood, but it is believed to involve the formation of hydrogen bonds with other molecules. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has a unique structure that allows it to form multiple hydrogen bonds with other molecules, which can influence their properties and behavior. The ability of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide to form hydrogen bonds has been exploited in various applications, including the synthesis of novel materials and the design of new catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide have not been extensively studied, but initial studies suggest that it has low toxicity and is relatively stable in biological systems. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to interact with certain enzymes and proteins, which could have implications for drug discovery and development. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has several advantages for use in lab experiments, including its high purity and stability, and its ability to form hydrogen bonds with other molecules. However, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide also has some limitations, including its relatively high cost and the complexity of its synthesis method. These limitations may restrict its use in certain applications and require careful consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, including the development of new synthetic methods and the exploration of its applications in drug discovery and development. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has shown promise as a building block for the synthesis of novel materials with enhanced properties, and further research could lead to the development of new materials for use in electronics, catalysis, and other fields. Additionally, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide's ability to interact with enzymes and proteins could make it a valuable tool for drug discovery and development, and further studies in this area could lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has several advantages for use in lab experiments, but also has some limitations that require careful consideration. There are several potential future directions for research on N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, including the development of new synthetic methods and the exploration of its applications in drug discovery and development.
Méthodes De Synthèse
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with cyclohexane-1,4-diamine. The reaction results in the formation of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-diamine, which is then reacted with phosgene to produce N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide. The synthesis of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yields and purity.
Propriétés
Nom du produit |
N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
|---|---|
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-N,4-N-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-15-7-5-8-16(2)21(15)25-23(27)19-11-13-20(14-12-19)24(28)26-22-17(3)9-6-10-18(22)4/h5-10,19-20H,11-14H2,1-4H3,(H,25,27)(H,26,28) |
Clé InChI |
YWCPCLSZHHRRKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-](/img/structure/B261369.png)

![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)

![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)


![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)


![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)